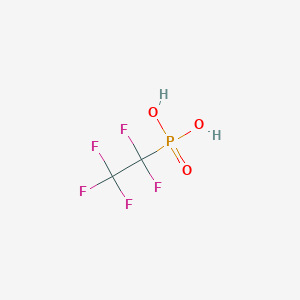

Pentafluoroethylphosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phosphonated compounds, including those similar to pentafluoroethylphosphonic acid, often involves nucleophilic aromatic substitution reactions. For instance, highly phosphonated polypentafluorostyrene demonstrates an efficient postphosphonation process through the Michaelis–Arbuzov reaction, facilitated by the electron-withdrawing effect of fluorine atoms which enhance the acidity of the resulting phosphonic acid (Atanasov & Kerres, 2011).

Molecular Structure Analysis

The molecular structure of phosphonated compounds, including those with fluorinated groups, is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This structure is crucial for their reactivity and properties. For example, the first X-ray crystal structure of a difluoromethylenephosphonate moiety in 2-amino-1,1-difluorophosphonic acid provides insights into the isosteric relationship between phosphate and phosphonate bond angles, which is significant for understanding the behavior of these compounds in biological systems (Chambers et al., 1990).

Chemical Reactions and Properties

Phosphonated compounds exhibit a range of chemical reactions, including derivatization to form more stable compounds for analytical purposes. For example, pentafluorobenzyl derivatives of phosphonic acids have been analyzed via gas chromatography-mass spectrometry, showcasing their stability and suitability for detailed analytical studies (Palit et al., 2004).

Physical Properties Analysis

The physical properties of fluorinated phosphonates are often distinguished by their high thermal and oxidative stability, making them suitable for demanding environments. For instance, phosphonated polypentafluorostyrene shows outstanding resistance to oxidative and thermal treatments, with a decomposition temperature of 340 °C in a 70% O2 atmosphere, highlighting the robust nature of these materials (Atanasov & Kerres, 2011).

Applications De Recherche Scientifique

Energy Storage Applications

- Vanadium Redox Flow Batteries (VRFB): Highly phosphonated polypentafluorostyrene blended with polybenzimidazole was studied for its application in VRFB. The blend membranes demonstrated high resistance to heat and harsh conditions of VRFB, showing excellent ion-exchange capacity, conductivity, and Coulomb efficiency, making them suitable separators for VRFB electrolytes (Bülbül et al., 2019).

Enhancing Material Properties

- Thermal and Oxidative Stability: The synthesis and conductivity of highly phosphonated polypentafluorostyrene have been demonstrated to significantly increase H+ conductivity and show outstanding resistance to oxidative and thermal treatment. This makes the material promising for various applications where high conductivity and stability are required (Atanasov & Kerres, 2011).

Surface Modification and Stability

- Surface Modifications on Zinc Oxide Nanoparticles: Perfluorinated phosphonic acid modifications on ZnO nanoparticles were utilized to increase surface stability. The modifications led to a more stable surface due to the electronegativity of the perfluoro head group, showing that modifying ZnO nanoparticles with perfluorinated groups increases the stability of the phosphonic acids adsorbed on the surfaces (Quiñones et al., 2017).

Phosphonic Acid in Material Synthesis and Applications

- Comprehensive Review on Phosphonic Acid Applications: The utility of phosphonic acids extends across bioactive properties, bone targeting, supramolecular materials, surface functionalization, medical imaging, and as phosphoantigens. This review encapsulates the broad spectrum of applications and synthesis methods of phosphonic acids, highlighting their significance in chemistry, biology, and physics (Sevrain et al., 2017).

Environmental Applications

- Removal of Phosphorus from Industrial Wastewaters: A study on the removal of phosphorus from phosphonate-loaded industrial wastewaters via precipitation/flocculation showed that phosphonates can be effectively removed before they reach municipal wastewater treatment plants or surface waters, highlighting an environmental application of phosphonic acid derivatives (Rott et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Pentafluoroethylphosphonic acid is a complex compound with a unique structure . More research is needed to identify the primary targets and their roles.

Mode of Action

Some phosphonic acids have been shown to interact directly with fungi, reducing growth and altering fungal metabolism

Biochemical Pathways

Some phosphonic acids have been shown to affect the growth of fungi, suggesting they may interfere with biochemical pathways related to fungal growth . .

Pharmacokinetics

ADME properties are strongly influenced by physicochemical parameters . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . More research is needed in this area.

Propriétés

IUPAC Name |

1,1,2,2,2-pentafluoroethylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUDBRTNPGWDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)P(=O)(O)O)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F5O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382879 |

Source

|

| Record name | Pentafluoroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103305-01-7 |

Source

|

| Record name | Pentafluoroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103305-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)

![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)

![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)